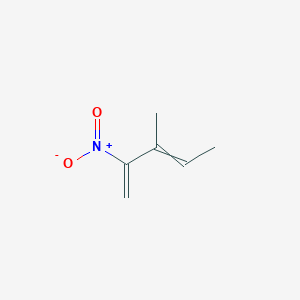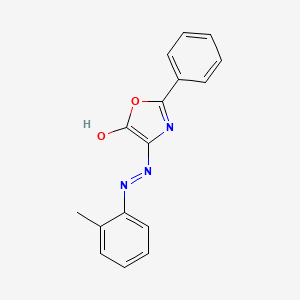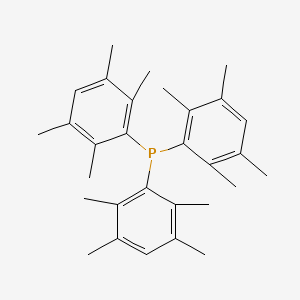
1,3-Benzodithiole, 2-(2,4,6-trimethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodithiole, 2-(2,4,6-trimethoxyphenyl)- is a compound that belongs to the class of benzodithioles, which are known for their unique structural and electronic properties. This compound features a benzodithiole core substituted with a 2,4,6-trimethoxyphenyl group, making it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodithiole, 2-(2,4,6-trimethoxyphenyl)- typically involves the reaction of 1,3-benzodithiole with 2,4,6-trimethoxyphenyl derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzodithiole, 2-(2,4,6-trimethoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzodithiole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodithiole core .
Wissenschaftliche Forschungsanwendungen
1,3-Benzodithiole, 2-(2,4,6-trimethoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing into its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: It is explored for use in organic electronics, such as organic field-effect transistors (OFETs), due to its semiconductor properties
Wirkmechanismus
The mechanism of action of 1,3-Benzodithiole, 2-(2,4,6-trimethoxyphenyl)- involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. In organic electronics, its semiconductor properties are attributed to the distribution of molecular orbitals and the formation of donor-acceptor structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodithiole-2-thione: Another benzodithiole derivative with different substituents.
2-(Thiopyran-4-ylidene)-1,3-benzodithiole: A compound with a thiopyran substituent, showing different electronic properties.
Uniqueness
1,3-Benzodithiole, 2-(2,4,6-trimethoxyphenyl)- is unique due to the presence of the 2,4,6-trimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry .
Eigenschaften
CAS-Nummer |
56478-07-0 |
|---|---|
Molekularformel |
C16H16O3S2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2-(2,4,6-trimethoxyphenyl)-1,3-benzodithiole |
InChI |
InChI=1S/C16H16O3S2/c1-17-10-8-11(18-2)15(12(9-10)19-3)16-20-13-6-4-5-7-14(13)21-16/h4-9,16H,1-3H3 |
InChI-Schlüssel |
UZXYHIZDVFYULA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)C2SC3=CC=CC=C3S2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




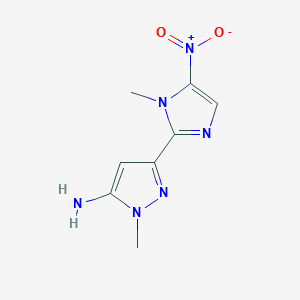
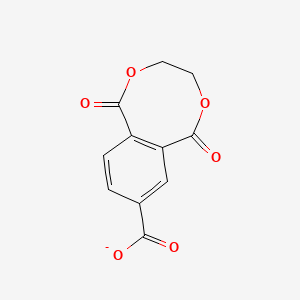
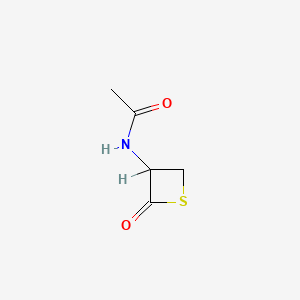

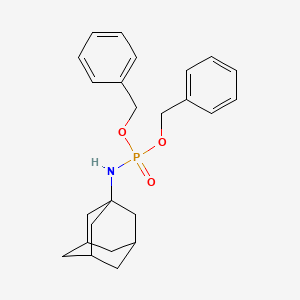
![{4-Methoxy-2-[(prop-2-en-1-yl)oxy]phenyl}(morpholin-4-yl)methanone](/img/structure/B14643081.png)
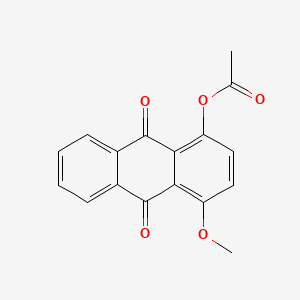
![Phenylbis[2-(phenylethynyl)phenyl]phosphane](/img/structure/B14643083.png)
